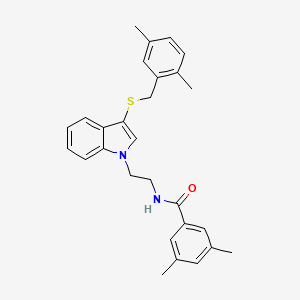

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

CAS No.: 532974-19-9

Cat. No.: VC6981433

Molecular Formula: C28H30N2OS

Molecular Weight: 442.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 532974-19-9 |

|---|---|

| Molecular Formula | C28H30N2OS |

| Molecular Weight | 442.62 |

| IUPAC Name | N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide |

| Standard InChI | InChI=1S/C28H30N2OS/c1-19-9-10-22(4)24(14-19)18-32-27-17-30(26-8-6-5-7-25(26)27)12-11-29-28(31)23-15-20(2)13-21(3)16-23/h5-10,13-17H,11-12,18H2,1-4H3,(H,29,31) |

| Standard InChI Key | FCUBYGUUFWAMEA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C |

Introduction

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound featuring an indole moiety, a thioether linkage, and a benzamide group. Its molecular formula is C28H30N2OS, and it has a molecular weight of approximately 442.62 g/mol. This compound is of interest in research due to its potential biological activities, which are often associated with indole derivatives.

Synthesis and Preparation

The synthesis of N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide involves multiple steps, including the formation of the indole core, introduction of the thioether linkage, and attachment of the benzamide group. Specific reagents and conditions are crucial for optimizing yield and purity. Common reagents include bases like sodium hydride and solvents such as dimethylformamide.

Biological Activities and Potential Applications

Indole derivatives are known for their diverse biological activities, including interactions with enzymes and receptors. While specific data on N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is limited, related compounds have shown potential in various therapeutic areas. Modifications to the indole core can significantly affect binding affinity and selectivity towards biological targets.

Research Findings and Future Directions

Research on indole derivatives highlights their potential in drug discovery. Studies on similar compounds have demonstrated antimitotic and anticancer activities, as seen with other complex organic molecules . Further investigation into the biological properties of N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide could reveal new avenues for therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume